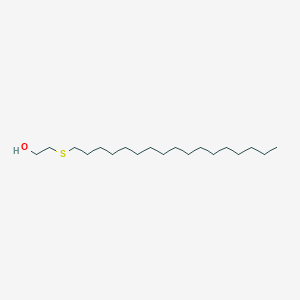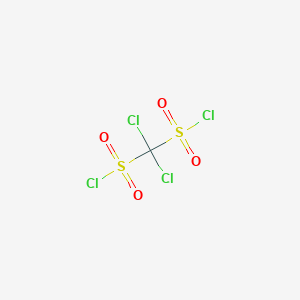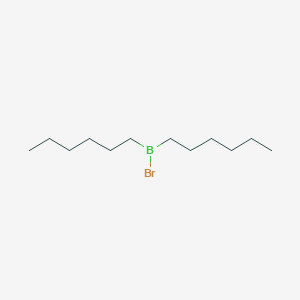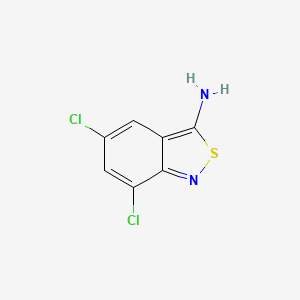
2,1-Benzisothiazol-3-amine, 5,7-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,1-Benzisothiazol-3-amine, 5,7-dichloro- is a chemical compound belonging to the class of benzisothiazoles. This compound is characterized by the presence of chlorine atoms at the 5 and 7 positions of the benzisothiazole ring. Benzisothiazoles are known for their diverse biological activities and are used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,1-Benzisothiazol-3-amine, 5,7-dichloro- typically involves the reaction of 2-mercaptobenzoic acid with diphenyl phosphoryl azide. This reaction proceeds under specific conditions to yield the desired benzisothiazole derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 2,1-Benzisothiazol-3-amine, 5,7-dichloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Various amine derivatives.
Substitution: Compounds with substituted functional groups replacing chlorine atoms.
Applications De Recherche Scientifique
2,1-Benzisothiazol-3-amine, 5,7-dichloro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,1-Benzisothiazol-3-amine, 5,7-dichloro- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
- 1,2-Benzisothiazol-3-amine
- 1,2-Benzothiazol-3-one
- Methylisothiazolinone
Comparison: 2,1-Benzisothiazol-3-amine, 5,7-dichloro- is unique due to the presence of chlorine atoms at specific positions, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different antimicrobial properties and chemical reactivity, making it valuable for specific applications.
Propriétés
Numéro CAS |
60877-79-4 |
|---|---|
Formule moléculaire |
C7H4Cl2N2S |
Poids moléculaire |
219.09 g/mol |
Nom IUPAC |
5,7-dichloro-2,1-benzothiazol-3-amine |
InChI |
InChI=1S/C7H4Cl2N2S/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,10H2 |
Clé InChI |
SPYCJKMYYZZDMN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=NSC(=C21)N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine](/img/structure/B14618281.png)
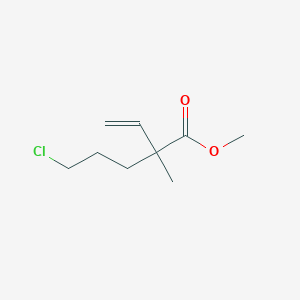
![2'-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14618289.png)
![2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14618290.png)
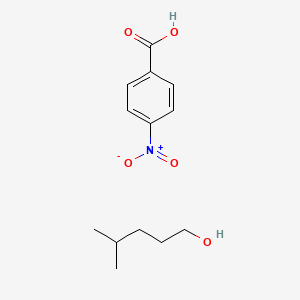
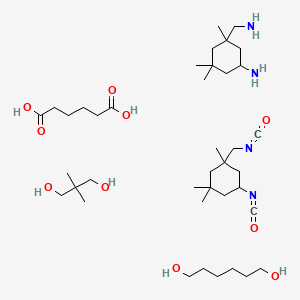

![Diethyl [1-(dimethylamino)ethenyl]phosphonate](/img/structure/B14618310.png)

